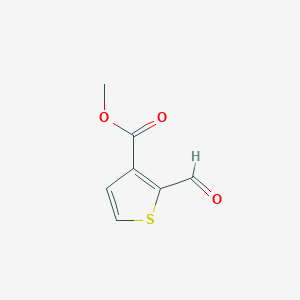

Methyl 2-formylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAAURCEFZTYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631712 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-82-3 | |

| Record name | Methyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-formylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-formylthiophene-3-carboxylate, a key intermediate in the development of novel therapeutics and functional organic materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic methodologies: the Vilsmeier-Haack reaction and formylation via directed ortho-lithiation. Emphasis is placed on the principles of regioselectivity, reaction optimization, and safety considerations. Detailed experimental protocols, data interpretation, and visual aids are provided to ensure the successful and safe execution of these synthetic transformations.

Introduction: The Significance of Methyl 2-formylthiophene-3-carboxylate

Thiophene-containing molecules are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The thiophene scaffold, a five-membered aromatic heterocycle containing a sulfur atom, is valued for its ability to mimic a benzene ring while possessing distinct electronic properties and metabolic profiles. Methyl 2-formylthiophene-3-carboxylate is a particularly valuable building block due to the orthogonal reactivity of its formyl and ester functionalities. This allows for sequential and selective chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures, including fused heterocyclic systems with diverse pharmacological activities.

This guide will provide a detailed exploration of the two most reliable and widely employed methods for the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of Methyl 2-formylthiophene-3-carboxylate primarily relies on the regioselective introduction of a formyl group onto the pre-existing methyl thiophene-3-carboxylate backbone. The two most prominent and effective strategies to achieve this are the Vilsmeier-Haack reaction and formylation via a directed ortho-lithiation-formylation sequence. The choice between these methods often depends on factors such as scale, available reagents, and desired purity profile.

The Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4]

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich thiophene ring in a classic electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with the thiophene substrate.

A critical aspect of this synthesis is the regioselectivity of the formylation. For 3-substituted thiophenes, electrophilic attack can occur at either the C2 or C5 position. The directing effect of the substituent at C3 and the nature of the electrophile play a crucial role in determining the product distribution. The methoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the lone pairs on the sulfur atom still provide sufficient electron density for the reaction to proceed. Studies on the Vilsmeier formylation of 3-substituted thiophenes have shown that the use of smaller Vilsmeier reagents, such as the one derived from DMF and POCl₃, favors formylation at the less sterically hindered C2 position.[5][6] This is the desired outcome for the synthesis of Methyl 2-formylthiophene-3-carboxylate.

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a thiophene derivative and can be adapted for methyl thiophene-3-carboxylate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl thiophene-3-carboxylate | 142.18 | (To be determined) | 1.0 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | (To be determined) | 1.1 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | (To be determined) | 3.0 | 3.0 |

| Dichloromethane (DCM) | 84.93 | (As solvent) | - | - |

| Crushed Ice | - | (For quenching) | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | (For neutralization) | - | - |

| Brine | - | (For washing) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | (For drying) | - | - |

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Formylation Reaction: Dissolve methyl thiophene-3-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.[4]

-

Work-up and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This quenching step is exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude Methyl 2-formylthiophene-3-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation

Caption: A stepwise representation of the Vilsmeier-Haack synthesis of Methyl 2-formylthiophene-3-carboxylate.

Directed ortho-Lithiation: A Regioselective Alternative

An alternative and highly regioselective method for the synthesis of Methyl 2-formylthiophene-3-carboxylate involves a directed ortho-lithiation-formylation sequence.[7] This method leverages the ability of a directing group to guide a strong base to deprotonate a specific ortho-position, followed by quenching the resulting organolithium species with an electrophile, in this case, DMF.

In this approach, the ester group at the 3-position of the thiophene ring can act as a directing group. However, the acidity of the proton at the 2-position of the thiophene ring is inherently high, and in the presence of a strong base like n-butyllithium (n-BuLi), deprotonation occurs preferentially at this position.[8] This highly regioselective lithiation generates a thienyllithium intermediate, which is then quenched with DMF to introduce the formyl group.

Diagram 3: Mechanism of Directed ortho-Lithiation and Formylation

Caption: Regioselective lithiation of the thiophene substrate followed by formylation with DMF.

This method offers excellent regioselectivity and often proceeds under milder conditions than the Vilsmeier-Haack reaction. However, it requires the use of pyrophoric organolithium reagents and strictly anhydrous conditions, which may be a consideration for scale-up.

The following is a general protocol for the lithiation and formylation of a thiophene derivative.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl thiophene-3-carboxylate | 142.18 | (To be determined) | 1.0 | 1.0 |

| n-Butyllithium (n-BuLi) in hexanes | 64.06 | (To be determined) | 1.1 | 1.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | (To be determined) | 1.2 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | (As solvent) | - | - |

| Saturated Ammonium Chloride (NH₄Cl) solution | - | (For quenching) | - | - |

| Diethyl Ether | 74.12 | (For extraction) | - | - |

| Brine | - | (For washing) | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (For drying) | - | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl thiophene-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel as described for the Vilsmeier-Haack protocol.

Characterization of Methyl 2-formylthiophene-3-carboxylate

The identity and purity of the synthesized Methyl 2-formylthiophene-3-carboxylate should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the two thiophene protons (as doublets in the aromatic region), the methyl ester protons (as a singlet around 3.9 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the aldehyde carbonyl carbon (around 180-190 ppm), the ester carbonyl carbon (around 160-165 ppm), and the carbons of the thiophene ring and the methyl ester.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1670-1690 cm⁻¹) and the ester (around 1710-1730 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₇H₆O₃S, MW: 170.19 g/mol ).

Safety Considerations

Both synthetic routes described herein involve hazardous reagents and require careful handling in a well-ventilated fume hood.

-

Vilsmeier-Haack Reaction:

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The formation of the Vilsmeier reagent and the quenching of the reaction are exothermic and can release corrosive vapors.[9]

-

-

Directed ortho-Lithiation:

-

n-Butyllithium is a pyrophoric reagent and will ignite on contact with air. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Reactions at low temperatures require the use of appropriate cooling baths (e.g., dry ice/acetone).

-

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of Methyl 2-formylthiophene-3-carboxylate can be reliably achieved through two primary methods: the Vilsmeier-Haack reaction and directed ortho-lithiation. The Vilsmeier-Haack approach is a robust and scalable method that utilizes common laboratory reagents, with regioselectivity favoring the desired 2-formyl isomer. The directed ortho-lithiation pathway offers excellent regioselectivity under milder temperature conditions but requires the handling of pyrophoric reagents. The choice of synthetic route will depend on the specific requirements of the research or development project. This guide provides the foundational knowledge and practical protocols for the successful synthesis, purification, and characterization of this important chemical intermediate, thereby empowering further innovation in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

-

Organic-Reaction.com. (n.d.). Formylation. Retrieved from [Link]

-

ResearchGate. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

-

ResearchGate. (2000). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2015). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

-

Monatshefte für Chemie / Chemical Monthly. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physicochemical Properties of Methoxycarbonyl-formylthiophenes: A Comparative Analysis of Isomers

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Thiophene Chemistry

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the design of novel therapeutic agents and functional materials. Specific substitution patterns on the thiophene ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide focuses on the physical properties of methyl 2-formylthiophene-3-carboxylate and its isomers, compounds of significant interest in organic synthesis and drug discovery.

It is important to note that while the synthesis and properties of several isomers of methyl formylthiophene carboxylate are documented in scientific literature, comprehensive data for Methyl 2-formylthiophene-3-carboxylate is notably scarce. This guide will therefore provide a detailed comparative analysis of its closely related and well-characterized isomers: Methyl 3-formylthiophene-2-carboxylate and Methyl 2-formyl-4-thiophenecarboxylate . By examining the established physicochemical properties of these isomers, we can extrapolate valuable insights and predictive understanding for the broader class of methoxycarbonyl-formylthiophenes.

Molecular Structure and Isomerism

The core structure of these compounds consists of a thiophene ring bearing both a formyl (-CHO) group and a methyl carboxylate (-COOCH₃) group. The relative positions of these substituents on the five-membered ring define their isomerism and, consequently, their distinct physical and chemical characteristics.

Physicochemical Properties: A Comparative Overview

The physical properties of these isomers are summarized below. It is crucial to underscore that the data for Methyl 2-formylthiophene-3-carboxylate is largely unavailable, and the presented information is for its documented isomers.

| Property | Methyl 3-formylthiophene-2-carboxylate | Methyl 2-formyl-4-thiophenecarboxylate |

| Molecular Formula | C₇H₆O₃S | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol | 170.19 g/mol |

| CAS Number | 67808-71-3 | 67808-66-6 |

| Appearance | Not explicitly reported, likely a solid | Off-white to yellow solid |

| Melting Point | Not explicitly reported | 113-116 °C |

| Boiling Point | Not explicitly reported | 296.0±25.0 °C (Predicted) |

| Density | Not explicitly reported | 1.324±0.06 g/cm³ (Predicted) |

Expert Insights: The significant difference in the reported melting point of Methyl 2-formyl-4-thiophenecarboxylate, a solid, suggests that the other isomers are also likely to be solids at room temperature. The polarity induced by the carbonyl and ester functionalities, coupled with the planar thiophene ring, can facilitate strong intermolecular interactions, leading to higher melting points compared to unsubstituted or less functionalized thiophenes.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. While a complete dataset for Methyl 2-formylthiophene-3-carboxylate is not available, we can predict its spectral features based on the analysis of its isomers and related thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For the thiophene ring protons, the chemical shifts and coupling constants are highly dependent on the substituent positions.

-

Methyl 3-formylthiophene-2-carboxylate (Predicted): One would expect two doublets in the aromatic region for the thiophene protons, with a coupling constant characteristic of ortho-coupling in a thiophene ring (typically 5-6 Hz). The aldehyde proton would appear as a singlet significantly downfield (around 10 ppm), and the methyl ester protons would be a singlet around 3.9 ppm.

-

Methyl 2-formyl-4-thiophenecarboxylate (Predicted): This isomer would also show two doublets for the thiophene protons, but their chemical shifts would differ from the 3-formyl-2-carboxylate isomer due to the different electronic effects of the substituents. The aldehyde and methyl ester proton signals would be in similar regions as the other isomer.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

-

Key Resonances: The carbonyl carbons of the aldehyde and the ester groups are expected to resonate at the downfield end of the spectrum (typically 160-190 ppm). The thiophene ring carbons will appear in the aromatic region (120-150 ppm), with their specific chemical shifts being highly sensitive to the positions of the electron-withdrawing formyl and carboxylate groups. The methyl carbon of the ester will appear upfield (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the key functional groups.

-

C=O Stretching: Strong absorption bands are expected for the carbonyl stretching vibrations of the aldehyde and the ester groups. The aldehyde C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is usually found at a higher frequency, around 1720-1740 cm⁻¹.

-

C-H Stretching: The aldehyde C-H stretch will show a characteristic, often weak, pair of bands around 2720 and 2820 cm⁻¹.

-

Thiophene Ring Vibrations: Absorptions corresponding to the C=C and C-S stretching vibrations of the thiophene ring will be present in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z = 170 would be expected, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 139, and the loss of the formyl group (-CHO), resulting in a fragment at m/z = 141.

Experimental Protocols: A Guideline for Characterization

For researchers synthesizing or working with these compounds, the following are standard protocols for determining their physical properties.

Melting Point Determination

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.

-

The temperature range over which the sample melts is recorded. A sharp melting point range (1-2 °C) is indicative of a pure compound.

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.

NMR Sample Preparation and Analysis

Methodology:

-

Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. TMS provides a zero reference point for the chemical shift scale.

Synthesis of Methoxycarbonyl-formylthiophene Isomers

The synthesis of these isomers typically involves multi-step reaction sequences. For instance, the synthesis of related thiophene derivatives often utilizes cyclization reactions of appropriately functionalized starting materials. The specific starting materials and reaction conditions will dictate the final substitution pattern on the thiophene ring.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the physical properties of key isomers of methyl formylthiophene carboxylate. While direct experimental data for Methyl 2-formylthiophene-3-carboxylate remains elusive, the comparative analysis of its isomers offers a valuable framework for predicting its behavior and guiding future research.

For scientists and researchers in drug development, a thorough understanding of these physicochemical properties is paramount for lead optimization, formulation development, and understanding structure-activity relationships. Further synthetic exploration and characterization of the less-documented isomers, including the title compound, are warranted to fully unlock the potential of this class of thiophene derivatives.

References

Due to the limited direct literature on Methyl 2-formylthiophene-3-carboxylate, this reference list includes resources for related compounds and general analytical techniques.

-

PubChem Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to Methyl 2-formylthiophene-3-carboxylate

Introduction: The Versatility of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1][2] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromatic characteristics while possessing unique electronic properties and potential for diverse biological interactions.[3] Functionalized thiophenes are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The introduction of multiple, distinct functional groups onto the thiophene core, such as a formyl and a carboxylate group, creates a highly versatile scaffold for further chemical elaboration, making compounds like Methyl 2-formylthiophene-3-carboxylate of significant interest to researchers in drug discovery and organic synthesis.

Molecular Identity and Physicochemical Properties

While a specific CAS number for Methyl 2-formylthiophene-3-carboxylate is not found, we can define its structure and predict its properties based on its constituent parts and closely related analogs like Methyl 3-formylthiophene-2-carboxylate.

Structure and Nomenclature:

-

IUPAC Name: Methyl 2-formylthiophene-3-carboxylate

-

Chemical Formula: C₇H₆O₃S

-

Molecular Weight: 170.19 g/mol

-

Structure: A five-membered thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a methyl carboxylate group (-COOCH₃).

Predicted Physicochemical and Spectroscopic Data:

The following table summarizes the predicted physicochemical and spectroscopic properties. These are estimations based on data from analogous compounds and general principles of organic chemistry.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Appearance | Pale yellow to brown solid or oil | Functionalized thiophenes are often colored solids or oils. |

| Boiling Point | > 200 °C | Similar to related substituted thiophenes.[5] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | Polarity of the functional groups suggests solubility in polar aprotic solvents. |

| ¹H NMR | * δ ~9.8-10.0 ppm (s, 1H, -CHO) * δ ~7.5-7.8 ppm (d, 1H, Thiophene-H) * δ ~7.2-7.5 ppm (d, 1H, Thiophene-H) * δ ~3.9 ppm (s, 3H, -OCH₃) | The aldehyde proton is expected to be significantly downfield.[6] The thiophene protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. The methyl ester protons will be a singlet around 3.9 ppm. |

| ¹³C NMR | * δ ~185-190 ppm (C=O, aldehyde) * δ ~160-165 ppm (C=O, ester) * δ ~125-145 ppm (Thiophene ring carbons) * δ ~52 ppm (-OCH₃) | The carbonyl carbons of the aldehyde and ester will be the most downfield signals.[6] The four thiophene carbons will resonate in the aromatic region. The methyl carbon of the ester will be the most upfield signal. |

| IR Spectroscopy | * ~1720-1730 cm⁻¹ (C=O stretch, ester) * ~1670-1690 cm⁻¹ (C=O stretch, aldehyde) * ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde) * ~3100 cm⁻¹ (C-H stretch, aromatic) | The two distinct carbonyl groups will show characteristic strong absorption bands. The aldehyde C-H stretch often appears as a pair of weaker bands (Fermi resonance).[6] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 170. Fragmentation may involve loss of -OCH₃ (m/z = 139) and -CHO (m/z = 141). | The mass spectrum of substituted thiophene-2-carboxylic acids shows characteristic fragmentation patterns.[7] |

Synthesis and Reaction Pathways

The synthesis of polysubstituted thiophenes can be achieved through various established methods, including the Gewald aminothiophene synthesis and subsequent functional group transformations.[8][9] A plausible synthetic route to Methyl 2-formylthiophene-3-carboxylate would likely involve the construction of a suitably substituted thiophene ring followed by the introduction or modification of the formyl and carboxylate functionalities.

Proposed Synthetic Workflow

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway leverages the versatile Gewald reaction to construct the thiophene core, followed by functional group interconversions.

Step 1: Gewald Aminothiophene Synthesis The reaction of a β-keto ester with an activated nitrile in the presence of elemental sulfur and a base provides a highly substituted 2-aminothiophene.

Step 2: Sandmeyer-type Reaction for Diazotization and Formylation The amino group at the 2-position can be converted to a formyl group via a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with a formylating agent.

Step 3: Esterification The carboxylic acid at the 3-position can be esterified to the methyl ester using standard conditions, such as reaction with methanol in the presence of an acid catalyst.

Key Reactions and Mechanistic Considerations

-

Gewald Reaction: This multicomponent reaction is a powerful tool for the one-pot synthesis of highly functionalized 2-aminothiophenes. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[10]

-

Formylation of Thiophenes: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like thiophene.[11] Alternatively, for substrates with directing groups, other formylation methods can be employed. The selective formylation at the 2-position is generally favored in thiophene chemistry.[12]

Applications in Research and Drug Discovery

The unique arrangement of an aldehyde and an ester on a thiophene ring in Methyl 2-formylthiophene-3-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules.

-

Pharmaceutical Scaffolds: The aldehyde can serve as a handle for reductive amination to introduce diverse amine-containing side chains, a common strategy in drug design. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another important functional group in pharmaceuticals.

-

Fused Heterocyclic Systems: The adjacent formyl and ester groups are ideally positioned for condensation reactions to form fused heterocyclic systems, such as thieno[2,3-c]pyridines or other related structures, which are of interest for their potential biological activities.[11]

-

Probes and Materials: The thiophene core is known for its electronic and photophysical properties.[13] Further elaboration of this molecule could lead to the development of novel fluorescent probes or organic electronic materials.

Conclusion

While Methyl 2-formylthiophene-3-carboxylate is not a commercially cataloged chemical, its structure represents a valuable and synthetically accessible building block for medicinal chemistry and materials science. Based on the rich chemistry of thiophene derivatives, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications. The exploration and characterization of such novel functionalized heterocycles are crucial for the advancement of drug discovery and the development of new functional materials.

References

- Shvedov, V. I., Kharizomenova, I. A., & Grinev, A. N. (1974). Functional derivatives of thiophene - VIII. Synthesis of formyl derivatives of acylaminothiophenes, thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidines. Chemistry of Heterocyclic Compounds, 10(1), 50–52.

-

Thiophene. (2024). In Wikipedia. Retrieved from [Link]

- Process for production of 2-thiophene aldehydes. (1994).

-

Thiophene synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

- Yadav, G., Singh, P., & Singh, J. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1192.

- Kumar, A., & Ahmad, I. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 13(6), 1-8.

- King, W. J., & Nord, F. F. (1949). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry, 14(4), 638–642.

-

2-Thiophenecarboxaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

- Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(5), 1163-1170.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (1987).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(10), 1169-1192.

- Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. (2016). Letters in Organic Chemistry, 13(8), 603-608.

- The Ultraviolet Spectra of the Thiophene Derivatives. (1956). Yakugaku Zasshi, 76(8), 803-807.

-

Gewald reaction. (2023). In Wikipedia. Retrieved from [Link]

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (2010). Journal of Molecular Structure: THEOCHEM, 942(1-3), 88-92.

- Biological Activities of Thiophenes. (2021). Molecules, 26(1), 136.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).

- Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. (2021). Molecules, 26(18), 5585.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). The Journal of Organic Chemistry, 86(2), 1599–1608.

- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (2020).

-

Methyl 3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-13.

- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. (n.d.). Benchchem.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). Molecules, 23(8), 1938.

- THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. (1982).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2005). ARKIVOC, 2005(4), 1-24.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry, 8, 1625–1634.

- Synthesis, Properties, and Biological Applications of Thiophene. (2024).

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(10), 1169-1192.

-

3-Methyl-2-thiophenecarboxaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

- A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2007). Synlett, 2007(11), 1777-1780.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2005). ARKIVOC, 2005(4), 1-24.

- Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. (2023). DiVA portal.

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). Kuwait Journal of Science, 48(3).

- Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. (2022).

- Thiophenes - Heterocyclic Organic Compounds. (2023). Labinsights.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. labinsights.nl [labinsights.nl]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 13. Proteophenes – Amino Acid Functionalized Thiophene-based Ligands [diva-portal.org]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-formylthiophene-3-carboxylate

An In-depth Technical Guide

Abstract

Methyl 2-formylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of more complex molecular architectures necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We offer not only the expected spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, empowering researchers to conduct self-validating analyses.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups—an aldehyde at the C2 position and a methyl ester at the C3 position of the thiophene ring—creates a unique electronic environment that dictates the spectroscopic fingerprint of the compound.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆O₃S | PubChem |

| Molecular Weight | 170.19 g/mol | PubChem |

| Appearance | Expected to be a solid or oil | N/A |

| CAS Number | 32544-24-0 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind NMR The choice of NMR as the primary characterization tool is deliberate. For a molecule like Methyl 2-formylthiophene-3-carboxylate, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The distinct chemical environments of the aldehyde, ester, and thiophene ring protons and carbons provide a unique, high-resolution fingerprint. We recommend using deuterated chloroform (CDCl₃) as the initial solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation: ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

Table 2: Expected ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ~10.05 | Singlet (s) | 1H | N/A | H (Formyl, C6-H) |

| ~7.70 | Doublet (d) | 1H | ~5.2 Hz | H5 |

| ~7.20 | Doublet (d) | 1H | ~5.2 Hz | H4 |

| ~3.90 | Singlet (s) | 3H | N/A | -OCH₃ (C8-H₃) |

Causality Behind Assignments:

-

The formyl proton is significantly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, placing its signal far downfield.

-

The thiophene protons (H4, H5) appear in the aromatic region. They are expected to couple to each other, resulting in a pair of doublets with a typical thiophene coupling constant of approximately 5 Hz. H5 is generally further downfield than H4 due to its proximity to the sulfur atom and the deshielding effect of the adjacent formyl group.

-

The methyl ester protons are in a shielded environment and appear as a sharp singlet, integrating to three protons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at 101 MHz for a 400 MHz instrument. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Data Interpretation: ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom.

Table 3: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183.0 | C6 (Formyl C=O) |

| ~162.5 | C7 (Ester C=O) |

| ~145.0 | C2 |

| ~140.0 | C3 |

| ~135.0 | C5 |

| ~128.0 | C4 |

| ~52.5 | C8 (-OCH₃) |

Causality Behind Assignments:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded. Aldehyde carbonyls typically appear further downfield than ester carbonyls.[4][5]

-

Thiophene Ring Carbons: The carbons directly attached to the electron-withdrawing substituents (C2 and C3) are expected to be the most downfield of the ring carbons. The specific assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

-

Methoxy Carbon: The sp³ hybridized methyl carbon of the ester group is the most shielded, appearing furthest upfield.[6]

Caption: A self-validating workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The Diagnostic Power of IR For this specific target, IR spectroscopy serves as an excellent orthogonal technique to NMR. Its primary value is the unambiguous confirmation of the two distinct carbonyl functionalities (aldehyde and ester). The presence and position of these strong absorption bands provide immediate, trustworthy evidence of the molecule's core structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

-

Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation: IR Spectrum

The IR spectrum is dominated by strong absorptions from the carbonyl groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch (Thiophene ring) |

| ~2820, ~2720 | Medium, weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Aldehyde, conjugated) |

| ~1520 | Medium | C=C Stretch (Thiophene ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Causality Behind Assignments:

-

Carbonyl Region: The presence of two strong bands in the 1800-1650 cm⁻¹ region is definitive proof of two carbonyl groups. Conjugation of the aldehyde with the thiophene ring lowers its stretching frequency compared to a saturated aldehyde.[7] The ester carbonyl appears at a slightly higher frequency.

-

Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of one or two medium-intensity bands between 2850 and 2700 cm⁻¹.[7] Their presence is a strong confirmation of the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Confirming Identity with MS While NMR and IR elucidate the structure, MS confirms the molecular formula. We recommend Electron Ionization (EI) as the initial method. EI is a "hard" ionization technique that not only provides the molecular ion peak but also induces reproducible fragmentation, creating a unique mass "fingerprint" that can be compared against libraries or used for structural verification.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Data Interpretation: Mass Spectrum

The mass spectrum provides the molecular weight and key fragments.

Table 5: Expected Key Ions in EI-MS

| m/z | Proposed Fragment | Formula of Fragment |

|---|---|---|

| 170 | Molecular Ion [M]⁺ | [C₇H₆O₃S]⁺ |

| 141 | [M - CHO]⁺ | [C₆H₅O₂S]⁺ |

| 139 | [M - OCH₃]⁺ | [C₆H₃O₂S]⁺ |

| 111 | [M - COOCH₃]⁺ | [C₅H₃OS]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion: The peak at m/z 170 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

-

Fragmentation Pathways: The observed fragments arise from the cleavage of the weakest bonds. The loss of the formyl radical (-CHO, 29 amu) and the methoxy radical (-OCH₃, 31 amu) are common and logical fragmentation pathways for this structure, providing further validation of the proposed connectivity.

Conclusion

The structural characterization of Methyl 2-formylthiophene-3-carboxylate is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise C-H framework, IR spectroscopy provides rapid confirmation of critical functional groups, and mass spectrometry validates the molecular weight and formula. This guide outlines the standard protocols and expected data, providing researchers and drug development professionals with a robust, self-validating framework for the comprehensive analysis of this important chemical entity.

References

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). Scientific Reports. [Link]

-

PubChem Compound Summary for CID 79911, 3-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones. (2018). ResearchGate. [Link]

-

3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69. [Link]

-

PubChem Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Methyl-2-thiophene carboxylate. NIST WebBook, SRD 69. [Link]

-

¹³C NMR Chemical Shift Table. Various Sources. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the ¹H NMR Spectrum of Methyl 2-formylthiophene-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-formylthiophene-3-carboxylate. It serves as a technical resource for the structural elucidation and purity assessment of this and structurally related heterocyclic compounds. The document is structured to deliver foundational theory, practical experimental guidance, and detailed spectral interpretation, reflecting field-proven insights.

Introduction and Molecular Structure Analysis

Methyl 2-formylthiophene-3-carboxylate is a disubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate characterization is critical, and ¹H NMR spectroscopy is the primary analytical method for confirming its molecular structure.

The molecule contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:

-

Two Aromatic Protons on the thiophene ring (H-4 and H-5).

-

One Aldehyde Proton (-CHO).

-

Three Methyl Protons of the ester group (-OCH₃).

The positions of the electron-withdrawing formyl (-CHO) and methoxycarbonyl (-COOCH₃) groups are key to predicting the spectrum. Both groups deshield the adjacent ring protons, causing their signals to appear at a lower field (higher ppm) than those of unsubstituted thiophene, which typically resonate around 7.0-7.3 ppm[1]. The formyl group at position 2 will strongly influence the H-5 proton, while the carboxylate at position 3 will primarily affect the H-4 proton.

Predicted ¹H NMR Spectral Features

Based on the molecular structure and the electronic effects of the substituents, we can predict the characteristics of each proton signal.

-

Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon and is highly deshielded. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. For thiophene-2-carbaldehyde, this signal is observed at δ 9.95 ppm, providing a strong reference point[2][3].

-

Thiophene Ring Protons (H-4 and H-5): These two protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as a pair of doublets.

-

H-5: This proton is ortho to the strongly electron-withdrawing formyl group. It is expected to be the most downfield of the ring protons.

-

H-4: This proton is ortho to the methoxycarbonyl group.

-

The coupling constant between these two protons, ³J(H4-H5), in a thiophene ring is typically around 5-6 Hz.

-

-

Methyl Ester Protons (-OCH₃): These three protons are equivalent and are attached to an oxygen atom. They will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

The diagram below illustrates the influence of the electron-withdrawing groups (EWGs) on the chemical shifts of the thiophene ring protons.

Caption: Influence of substituents on thiophene proton chemical shifts.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Methyl 2-formylthiophene-3-carboxylate.

-

Solvent Selection: Use approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃), a standard solvent for moderately polar organic compounds[4]. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[5].

-

Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing may be applied.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid remains, filter the solution through a small cotton plug in the pipette[4].

NMR Instrument Setup and Data Acquisition

The following workflow outlines the key steps for data acquisition on a modern NMR spectrometer (e.g., 400 MHz).

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

-

Pulse Angle: 30-90°

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds for routine spectra; increase to >5 seconds for accurate quantitative analysis[5].

-

Number of Scans: 8-16 scans, should be a multiple of 4 for optimal phasing.

-

Spectral Width: 0-12 ppm

Data Interpretation and Spectrum Analysis

The acquired spectrum should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the TMS signal at 0 ppm.

Peak Assignment

The following table summarizes the expected signals in the ¹H NMR spectrum of Methyl 2-formylthiophene-3-carboxylate in CDCl₃.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~9.95 | Singlet (s) | - | 1H | Aldehyde (-CHO) |

| 2 | ~8.10 | Doublet (d) | ~5.5 | 1H | Thiophene H-5 |

| 3 | ~7.65 | Doublet (d) | ~5.5 | 1H | Thiophene H-4 |

| 4 | ~3.90 | Singlet (s) | - | 3H | Methyl (-OCH₃) |

Note: The exact chemical shifts can vary slightly depending on sample concentration and solvent purity.

Detailed Analysis

-

Signal 1 (δ ~9.95): The singlet integrating to one proton in the far downfield region is unequivocally assigned to the aldehyde proton . Its lack of coupling confirms it has no adjacent protons. This chemical shift is consistent with other 2-formylthiophenes[2][3].

-

Signals 2 & 3 (δ ~8.10 and ~7.65): These two signals, each integrating to one proton, appear as doublets with an identical coupling constant of approximately 5.5 Hz. This pattern is characteristic of two adjacent protons on a thiophene ring.

-

The downfield signal at ~8.10 ppm is assigned to H-5 , as it is ortho to the highly electron-withdrawing formyl group, experiencing the greatest deshielding effect.

-

The signal at ~7.65 ppm is assigned to H-4 , which is ortho to the less strongly withdrawing methoxycarbonyl group.

-

-

Signal 4 (δ ~3.90): The sharp singlet integrating to three protons is characteristic of the methyl ester protons .

The diagram below illustrates the coupling interaction between the thiophene ring protons.

Caption: Spin-spin coupling between H-4 and H-5 protons.

The integration ratio of the peaks (1:1:1:3) serves as a self-validating check, perfectly matching the number of protons in each unique chemical environment of the molecule.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for Methyl 2-formylthiophene-3-carboxylate. The four distinct signals—a downfield aldehyde singlet, two coupled aromatic doublets, and an upfield methyl singlet—and their respective chemical shifts, multiplicities, and integrations are fully consistent with the assigned structure. This guide provides the necessary theoretical and practical framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring structural integrity and purity in research and development applications.

References

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.

- ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 2-Thiophenecarboxaldehyde.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I.

- Standard Operating Procedure for NMR Experiments. (2023). University of Maryland.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum. ChemicalBook.

Sources

An In-depth Technical Guide to the Reactivity of the Formyl Group in Thiophene Derivatives

Foreword: The Thiophene Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the thiophene ring stands out as a "privileged pharmacophore."[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for benzene have cemented its importance in drug discovery, leading to numerous FDA-approved therapeutics.[1][3] At the heart of thiophene's synthetic versatility lies thiophenecarboxaldehyde, a pivotal building block whose formyl group is a gateway to a vast array of molecular complexity.[4][5]

This guide provides an in-depth exploration of the formyl group's reactivity when attached to a thiophene nucleus. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why certain experimental choices are made. The narrative is structured to empower researchers, scientists, and drug development professionals with a robust understanding of how to manipulate this versatile functional group to achieve their synthetic goals.

Electronic Landscape: How the Thiophene Ring Governs Reactivity

The reactivity of the formyl group (-CHO) is fundamentally dictated by the electrophilicity of its carbonyl carbon. The thiophene ring, an electron-rich aromatic system, modulates this reactivity in a nuanced manner. While the ring itself is electron-rich, its sulfur atom can participate in π-electron delocalization, influencing the attached aldehyde.[6] For thiophene-2-carboxaldehyde, the proximity of the sulfur atom and the electron-withdrawing nature of the aldehyde group create a highly polarized C=O bond, making the carbonyl carbon an excellent target for nucleophiles.[7] This inherent reactivity is further amplified by substituents on the thiophene ring; electron-withdrawing groups enhance the aldehyde's electrophilicity, accelerating reactions, while electron-donating groups have the opposite effect.[8][9]

Gateway to Functionality: The Vilsmeier-Haack Formylation

Before manipulating the formyl group, one must first introduce it. The most prevalent and efficient method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction.[10] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[11][12]

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which is then attacked by the electron-rich thiophene ring.[11] A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde.[13] The reliability and mild conditions of this reaction make it a cornerstone of thiophene chemistry.[12]

Caption: Mechanism of the Vilsmeier-Haack formylation of thiophene.

Key Transformations of the Thiophene Formyl Group

The true synthetic power of thiophenecarboxaldehydes is unlocked through the diverse reactions of the formyl group. This section details the core transformations, providing not just the "how" but the "why" for each methodological choice.

Oxidation to Thiophenecarboxylic Acids

The conversion of the aldehyde to a carboxylic acid is a fundamental step for creating amides, esters, and other acid derivatives. The primary challenge is to achieve this transformation without oxidizing the sensitive thiophene ring.

Causality Behind Experimental Choices: The choice of oxidant is critical. Strong oxidants can lead to ring degradation. Therefore, milder, more selective agents are preferred. Pyridinium chlorochromate (PCC) is an effective choice for this transformation under anhydrous conditions, preventing over-oxidation.[14][15] An even milder and more environmentally benign option is the use of sodium chlorite buffered with a phosphate salt in the presence of a chlorine scavenger like hydrogen peroxide.[16] This system generates chlorous acid in situ, which selectively oxidizes the aldehyde.

Experimental Protocol: Oxidation using Sodium Chlorite

-

Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv) in a suitable solvent like tert-butanol or THF.

-

Buffering: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a slightly acidic pH.

-

Oxidant Addition: Cool the mixture in an ice bath. Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equiv) dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Add a solution of 30% hydrogen peroxide (H₂O₂, ~1.2 equiv) dropwise. Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding sodium sulfite (Na₂SO₃) to destroy excess oxidant. Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thiophenecarboxylic acid, which can be purified by recrystallization.

| Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp | Not Specified | [14] |

| Manganese Dioxide (MnO₂) | Dichloromethane | Reflux | Not Specified | [14] |

| Sodium Chlorite / H₂O₂ | t-BuOH / H₂O | 0 to Room Temp | High | [16] |

| Caption: Comparison of common methods for oxidizing thiophene alcohols/aldehydes. |

Reduction to Thiophenemethanols

Reducing the formyl group to a hydroxymethyl group provides a nucleophilic handle for further elaboration, such as ether or ester formation, or as a precursor for halogenation.

Causality Behind Experimental Choices: For this transformation, selectivity is key. Sodium borohydride (NaBH₄) is the reagent of choice for its exceptional chemoselectivity.[17] It readily reduces aldehydes and ketones but typically does not affect esters, amides, or the aromatic thiophene ring. Its operational simplicity and safety profile, especially when compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), make it ideal for this purpose. The reaction is typically run in alcoholic solvents like methanol or ethanol, which serve to protonate the resulting alkoxide intermediate.[17]

Caption: Workflow for the reduction of thiophene-2-carboxaldehyde.

Experimental Protocol: Reduction using Sodium Borohydride [17]

-

Setup: Dissolve thiophene-2-carboxaldehyde (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~1.1 equiv) slowly in small portions.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until TLC analysis shows complete consumption of the aldehyde.

-

Workup: Carefully add water to quench any remaining NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-thiophenemethanol, which is often pure enough for subsequent steps or can be purified by vacuum distillation.[17]

For complete reduction of the formyl group to a methyl group, harsher conditions are required, such as the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base.[18]

Condensation Reactions for Carbon-Carbon Bond Formation

The electrophilic nature of the formyl carbon makes it an excellent partner in condensation reactions, which are vital for extending carbon chains and building complex molecular architectures.

This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) catalyzed by a weak base.[19] It is a powerful method for synthesizing α,β-unsaturated systems.

Causality Behind Experimental Choices: The reaction is driven by the formation of a stable, conjugated product. The base (e.g., piperidine, potassium hydroxide) deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as the nucleophile.[7][19] The electron-withdrawing character of the thiophene ring enhances the aldehyde's electrophilicity, facilitating the nucleophilic attack and often allowing the reaction to proceed under mild conditions.[7][9] Microwave-assisted protocols have also been developed to accelerate the reaction, aligning with green chemistry principles.[20][21]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [9]

-

Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

-

Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine (~0.1 equiv).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum.

| Active Methylene | Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |

| Cyanoacetic Acid | KOH (20 mol%) | Water | 75°C (Microwave) | >95 | [19] |

| Malononitrile | Piperidine | Ethanol | Reflux | High | [9] |

| Nitromethane | β-Alanine | N/A | Microwave | High | [21] |

| Caption: Representative conditions for Knoevenagel condensations with thiophene aldehydes. |

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regio- and stereocontrol. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[22][23]

Causality Behind Experimental Choices: The reaction's outcome, particularly the E/Z stereochemistry of the resulting alkene, is heavily influenced by the nature of the ylide.[24]

-

Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.

-

Stabilized ylides (with an adjacent electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, predominantly forming (E)-alkenes.

The ylide is generated in situ by deprotonating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[25] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[24]

Caption: General workflow for a Wittig reaction with thiophenecarboxaldehyde.

Chalcones, or α,β-unsaturated ketones, are important synthetic intermediates and possess a wide range of biological activities.[26][27][28] Thiophene-containing chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde (in this case, thiophenecarboxaldehyde) and a ketone.[26][29]

Causality Behind Experimental Choices: The reaction requires a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the α-carbon of the ketone partner, forming an enolate. This enolate then attacks the electrophilic carbonyl of the thiophenecarboxaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the stable, conjugated chalcone system.[26] The choice of solvent is often an alcohol-water mixture to ensure solubility of both the organic substrates and the inorganic base.

Conclusion

The formyl group on a thiophene ring is not merely a static functional group but a dynamic and highly versatile synthetic handle. Its reactivity, governed by the electronic nature of the thiophene nucleus, opens doors to a vast chemical space. From simple oxidations and reductions to complex carbon-carbon bond-forming condensations, a systematic understanding of the underlying mechanisms and the rationale behind protocol design is paramount. The methodologies and insights presented in this guide are intended to equip researchers with the knowledge to confidently and efficiently utilize thiophenecarboxaldehydes as key building blocks in the pursuit of novel medicines and materials.

References

- Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Vertex AI Search.

-

Thiophene-2-carboxaldehyde - Wikipedia. Wikipedia. [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]

-

Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic. [Link]

-

Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Scilit. [Link]

- Synthesis method of 2-thiophenecarboxaldehyde.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

Design, synthesis, and biological evaluation of thiophene analogues of chalcones. ResearchGate. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. Molecules. [Link]

-

Synthesis of chalcone derivatives containing thiophene moiety. ResearchGate. [Link]

-

2-thenaldehyde. Organic Syntheses. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction - Wikipedia. Wikipedia. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]